molecular formula C7H5ClN2 B1359202 6-Chloro-4-methylpicolinonitrile CAS No. 209858-74-2

6-Chloro-4-methylpicolinonitrile

Cat. No.: B1359202
CAS No.: 209858-74-2
M. Wt: 152.58 g/mol
InChI Key: OFGINIKEPIBBQN-UHFFFAOYSA-N
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Description

6-Chloro-4-methylpicolinonitrile is an organic compound with the molecular formula C7H5ClN2. It is a derivative of picolinonitrile, where a chlorine atom is substituted at the 6th position and a methyl group at the 4th position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-4-methylpicolinonitrile can be synthesized through several methods. One common approach involves the reaction of 6-chloro-4-methylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable methods, such as continuous flow processes. These methods ensure higher yields and purity of the product while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methylpicolinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

Major Products

    Substitution: Formation of 6-amino-4-methylpicolinonitrile.

    Oxidation: Formation of 6-chloro-4-methylpicolinic acid.

    Reduction: Formation of 6-chloro-4-methylpicolinamidine.

Scientific Research Applications

6-Chloro-4-methylpicolinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-methylpicolinonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-methylpicolinonitrile
  • 6-Chloro-2-methylpicolinonitrile
  • 4-Methyl-6-chloropyridine-2-carbonitrile

Uniqueness

6-Chloro-4-methylpicolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in synthesis and research .

Properties

IUPAC Name

6-chloro-4-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-5-2-6(4-9)10-7(8)3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGINIKEPIBBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629521
Record name 6-Chloro-4-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209858-74-2
Record name 6-Chloro-4-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-4-methylpyridine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

To a solution of 20.7 g of 2-bromo-6-chloro-4-methylpyridine in 100 ml anhydrous N,N-dimethylformamide 9.9 g of copper cyanide was added. The reaction mixture was heated to reflux for 7 hours. After cooling, the mixture was filtered through a silica gel column with 500 ml ethyl acetate. The obtained solution was washed with a saturated aqueous solution of sodium chloride. The solvent was removed in vacuo and the residue purified by silica gel column chromatography using hexane/ethyl acetate. 1:1. 7.6 g (54%) of the title compound was obtained as a white solid of melting point 133° C.
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
54%

Synthesis routes and methods II

Procedure details

2-chloro-4-methylpyridine 1-oxide (8.5 g, 59.2 mmol) from step 1 of this example was added to the dimethyl sulfate (9.0 g, 71 mmol) and the mixture stirred overnight. Diethyl ether (40 ml) was added, the mixture stirred, and ether decanted (2×). The volatiles were removed in vacuum. The residue was dissolved in water (50 ml) and the solution added drop wise to a −15° C. solution of sodium cyanide (11.3 g, 231 mmol) in water (50 ml) under N2. The mixture was stirred between −7 and −15° C. for 1.5 hours during which a solid precipitates. The crystals were filtered, washed with water followed by a small amount of cold ether to give the titled compound. LRMS calc: 152.01; obs: 153.56 (M+1).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
11.3 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 2-cyano-4-methylpyridine-1-oxide (4.03 g, 30 mmol) in phosphoryl trichloride (80 mL, 858 mmol) was heated to reflux overnight. The solvent was removed in vacuo. The residue was treated with ice and its pH made basic using saturated NaOH solution at 0° C. The aqueous layer was extracted with DCM (3×). The organic layers were combined, dried over MgSO4, filtered, and evaporated in vacuo to give the title compound (3.7 g, 81%). ESI-MS m/z [M+H]+ 153.6.
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Yield
81%

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